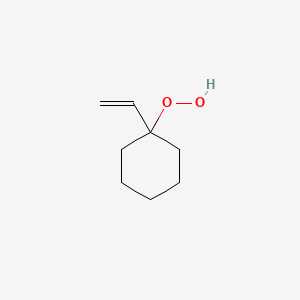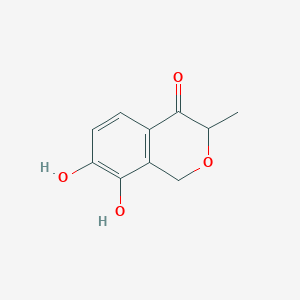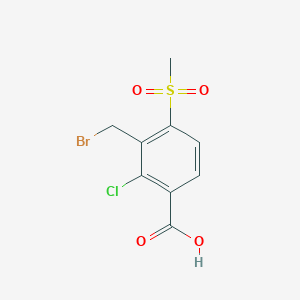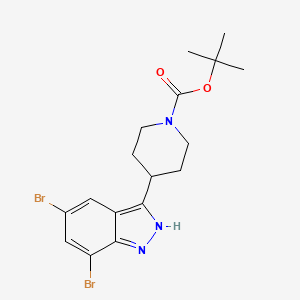![molecular formula C7H10FNO B14127598 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one CAS No. 88842-37-9](/img/structure/B14127598.png)
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one typically involves the Dieckmann cyclization of a piperidine derivative. This reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base . The reaction proceeds through the formation of an enolate intermediate, which then undergoes intramolecular cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds .
Scientific Research Applications
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.2]octan-3-one: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
2-Oxa-6-azabicyclo[2.2.2]octane: Contains an oxygen atom in place of one of the carbon atoms, leading to different reactivity and applications.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
88842-37-9 |
|---|---|
Molecular Formula |
C7H10FNO |
Molecular Weight |
143.16 g/mol |
IUPAC Name |
2-fluoro-2-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10FNO/c8-9-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2 |
InChI Key |
YCKWZHNJOCHNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(=O)N2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)



![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)
![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)








